(S)-5'-oxoaverantin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-5'-oxoaverantin is a hydroxyanthraquinone that is 1,3,6,8-tetrahydroxy-9,10-anthraquinone bearing a 1-hydroxy-5-oxohexyl substituent at position 2 (the S-enantiomer). It has a role as a metabolite. It is a polyketide, a polyphenol, a tetrahydroxyanthraquinone and a methyl ketone. It is a conjugate acid of a this compound(1-).
Scientific Research Applications
Aflatoxin Biosynthesis
(S)-5'-oxoaverantin plays a significant role in the biosynthesis of aflatoxins in fungi. In Aspergillus parasiticus, 5′-oxoaverantin cyclase catalyzes crucial steps in aflatoxin biosynthesis. This cyclase not only converts 5′-oxoaverantin to averufin but also participates in other reactions, indicating its multifaceted role in the fungal secondary metabolism (Sakuno et al., 2005).
Drug Development
Although not directly related to this compound, research on related compounds has potential implications in drug development. For instance, oxyresveratrol, a structurally related compound, has been studied for its various biological activities, including potential therapeutic applications in neurological disorders, digestive ailments, and as an anticancer agent (Chatsumpun et al., 2016), (Likhitwitayawuid, 2021).
Understanding Enzymatic Functions
The study of this compound's role in aflatoxin biosynthesis enhances our understanding of enzymatic functions and interactions in fungal organisms. This knowledge is crucial in biotechnology and pharmacology for developing strategies against fungal infections and toxins (Wen et al., 2005).
Neuroprotection
Research on oxyresveratrol, a related compound, suggests potential neuroprotective effects against Parkinson’s disease and other neurodegenerative conditions, demonstrating the relevance of studying structurally similar compounds like this compound (Chao et al., 2008).
Antioxidant Properties
Studies of oxyresveratrol, which shares structural similarities with this compound, have revealed its potent antioxidant properties. This insight could be valuable in exploring this compound's potential in combating oxidative stress-related diseases (Choi et al., 2016).
Allergic Inflammation
Related research on oxyresveratrol demonstrates its effectiveness in reducing allergic airway inflammation, which could guide future investigations into this compound for similar applications (Ashraf et al., 2015).
Properties
Molecular Formula |
C20H18O8 |
---|---|
Molecular Weight |
386.4 g/mol |
IUPAC Name |
1,3,6,8-tetrahydroxy-2-[(1S)-1-hydroxy-5-oxohexyl]anthracene-9,10-dione |
InChI |
InChI=1S/C20H18O8/c1-8(21)3-2-4-12(23)17-14(25)7-11-16(20(17)28)19(27)15-10(18(11)26)5-9(22)6-13(15)24/h5-7,12,22-25,28H,2-4H2,1H3/t12-/m0/s1 |
InChI Key |
JJDSVOQKAOJVOK-LBPRGKRZSA-N |
Isomeric SMILES |
CC(=O)CCC[C@@H](C1=C(C=C2C(=C1O)C(=O)C3=C(C2=O)C=C(C=C3O)O)O)O |
Canonical SMILES |
CC(=O)CCCC(C1=C(C=C2C(=C1O)C(=O)C3=C(C2=O)C=C(C=C3O)O)O)O |
Synonyms |
5'-oxoaverantin OAVN cpd |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.